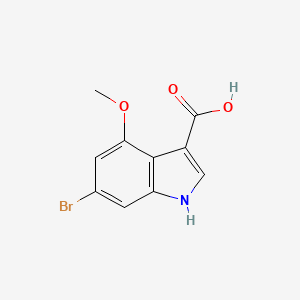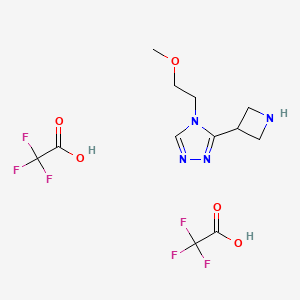![molecular formula C10H11N3O3 B1448871 2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid CAS No. 2091704-86-6](/img/structure/B1448871.png)
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Vue d'ensemble
Description
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid (EEPA) is an organic compound that has recently been studied for its potential applications in scientific research. EEPA is an imidazole-containing carboxylic acid that is synthesized from ethyl acetoacetate and 3-ethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylate. EEPA is a white powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Cancer Treatment
This compound has been studied for its potential in treating cancer cells. The indole derivatives, which include the core structure of this compound, are known to exhibit properties that can inhibit the growth of cancer cells. Research has shown that these compounds can be used to develop biologically active compounds for cancer treatment .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them valuable in the development of new treatments for infections. They have been found to be effective against a range of microbes, suggesting potential applications in combating bacterial and fungal infections .
Treatment of Disorders
Indole derivatives are also being explored for their role in treating various disorders in the human body. Their biological significance is evident in their ability to interact with cellular mechanisms, which could be harnessed to treat different types of disorders .
Multicomponent Reactions (MCRs)
These compounds play a crucial role in MCRs, which are sustainable strategies for synthesizing complex molecules. MCRs are high-yielding and cost-effective, making the derivatives of this compound ideal for creating pharmaceutically active structures .
Synthesis of Heterocyclic Compounds
The compound is a key precursor in the synthesis of various heterocyclic derivatives. Its inherent functional groups allow for easy C–C and C–N coupling reactions, which are fundamental in creating diverse biologically active structures .
Antioxidant Properties
Research has indicated that indole derivatives, related to this compound, possess antioxidant properties. These properties are crucial in developing treatments that protect cells from oxidative stress, which is implicated in many diseases .
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with multiple receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Propriétés
IUPAC Name |
2-(3-ethyl-2-oxoimidazo[4,5-b]pyridin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-2-12-9-7(4-3-5-11-9)13(10(12)16)6-8(14)15/h3-5H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVJVDFWBIMICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine](/img/structure/B1448797.png)








